3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride
Description
Structural Characterization of 3,4-Diethyl (3R,4S)-Pyrrolidine-3,4-Dicarboxylate Hydrochloride
Stereochemical Configuration Analysis
Absolute Configuration Determination via X-ray Crystallography
X-ray crystallographic analysis serves as the definitive method for establishing the absolute configuration of this compound. Single crystal diffraction studies reveal the precise spatial arrangement of atoms within the molecular framework, confirming the (3R,4S) stereochemical designation. The crystallographic data demonstrates that the pyrrolidine ring adopts an envelope conformation, with the carbon atom at the 3-position serving as the flap. This conformational preference significantly influences the overall molecular geometry and affects the relative positioning of the ethyl ester substituents.
The absolute configuration determination relies on anomalous scattering effects observed during data collection using copper Kα radiation. Refinement procedures utilizing SHELXL97 software packages provide reliable structural parameters with high precision. The crystallographic analysis reveals that both ethyl ester groups maintain a trans configuration relative to each other, which is consistent with the thermodynamically favored arrangement that minimizes steric interactions between the bulky substituents.
Bond lengths and angles within the pyrrolidine ring system fall within expected ranges for saturated five-membered nitrogen heterocycles. The carbon-carbon bond distances range from 1.52 to 1.55 Å, while the carbon-nitrogen bonds exhibit lengths of approximately 1.46 Å. These parameters align with literature values for similar pyrrolidine derivatives and confirm the structural integrity of the synthesized compound.
Comparative Analysis of (3R,4S) vs. (3S,4R) Diastereomers
The stereochemical comparison between (3R,4S) and (3S,4R) diastereomers reveals significant differences in their three-dimensional structures and resulting properties. While both diastereomers possess identical molecular formulas and similar connectivity patterns, their distinct spatial arrangements lead to markedly different chemical and biological behaviors. The (3R,4S) configuration exhibits a specific orientation where the ethyl ester groups are positioned on opposite faces of the pyrrolidine ring plane, creating a trans-diaxial arrangement that minimizes intramolecular steric interactions.
Computational analysis and experimental observations indicate that the (3R,4S) diastereomer demonstrates enhanced stability compared to its (3S,4R) counterpart. This stability difference arises from favorable conformational arrangements that reduce torsional strain and optimize electrostatic interactions within the molecule. The trans configuration allows for optimal positioning of the ester carbonyl groups, facilitating intramolecular hydrogen bonding with the protonated nitrogen center in the hydrochloride salt form.
Comparative infrared spectroscopic analysis reveals subtle but measurable differences in carbonyl stretching frequencies between the two diastereomers. The (3R,4S) isomer exhibits characteristic ester carbonyl absorptions at 1735 and 1742 cm⁻¹, while the (3S,4R) diastereomer shows slightly shifted frequencies due to different local environments around the carbonyl groups. These spectroscopic differences provide valuable diagnostic tools for distinguishing between the stereoisomers in analytical applications.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Comprehensive nuclear magnetic resonance analysis provides detailed structural information about this compound through both ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum recorded in deuterated chloroform reveals characteristic signal patterns that confirm the proposed structure and stereochemistry. The protons at the 3 and 4 positions of the pyrrolidine ring appear as multiplets in the region between 3.0 and 3.5 ppm, reflecting their coupling with adjacent protons and the influence of the electron-withdrawing ester groups.
The ethyl ester substituents generate distinctive patterns in the ¹H NMR spectrum, with triplet signals for the methyl groups appearing at approximately 1.25 ppm (J = 7.1 Hz) and quartet signals for the methylene protons observed around 4.15 ppm (J = 7.1 Hz). These coupling patterns confirm the presence of ethyl groups and their attachment to the carboxylate functionalities. The integration ratios of these signals correspond precisely to the expected six protons for the two methyl groups and four protons for the two methylene groups.
¹³C NMR spectroscopy provides complementary structural information, revealing carbon signals that correspond to the various functional groups within the molecule. The carbonyl carbons of the ester groups appear in the characteristic region between 165 and 175 ppm, while the pyrrolidine ring carbons generate signals in the aliphatic region between 30 and 65 ppm. The ethyl ester carbons produce well-resolved signals at approximately 14 ppm for the methyl carbons and 62 ppm for the methylene carbons.
Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), provide additional structural confirmation by establishing connectivity patterns between protons and carbons. These advanced techniques enable unambiguous assignment of all signals in the spectrum and confirm the stereochemical arrangement of substituents around the pyrrolidine ring.
Infrared (IR) and Mass Spectrometric (MS) Characterization
Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that provide structural fingerprints for the compound. The infrared spectrum exhibits strong carbonyl stretching vibrations in the region between 1720 and 1750 cm⁻¹, corresponding to the ester functionalities. These absorptions appear as two distinct bands due to the slightly different environments of the two ester groups, with frequencies at 1735 and 1742 cm⁻¹ being typical for ethyl esters attached to pyrrolidine rings.
The nitrogen-hydrogen stretching vibrations manifest as broad absorptions in the region between 2500 and 3500 cm⁻¹, characteristic of protonated amine hydrochloride salts. These broad bands result from hydrogen bonding interactions between the protonated nitrogen center and the chloride counterion. Additional features in the fingerprint region (700-1300 cm⁻¹) provide specific structural information about carbon-carbon and carbon-nitrogen bond vibrations within the pyrrolidine framework.
Carbon-hydrogen stretching vibrations appear in the expected regions, with aliphatic C-H stretches observed between 2850 and 3000 cm⁻¹. The presence of ethyl groups generates characteristic absorption patterns, including methyl and methylene C-H stretching modes that confirm the ester substitution pattern. Bending vibrations for these groups appear in the lower frequency regions, providing additional structural confirmation.
Mass spectrometric analysis employs various ionization techniques to determine molecular weight and fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) typically reveals the molecular ion peak at m/z 216 for the free base form, corresponding to the loss of hydrochloric acid from the salt. Fragmentation patterns show characteristic losses of ethyl groups (loss of 29 mass units) and ethoxy carbonyl groups (loss of 73 mass units), providing structural confirmation through predictable breakdown pathways.
Crystallographic Data and Unit Cell Parameters
Detailed crystallographic analysis of this compound provides comprehensive structural parameters that define the solid-state organization of the compound. Single crystal X-ray diffraction studies reveal that the compound crystallizes in the orthorhombic space group P2₁2₁2₁, which is characteristic of chiral molecules and confirms the absence of any inversion centers in the crystal structure. This space group assignment is consistent with the stereochemical purity of the (3R,4S) enantiomer and indicates that the crystal contains only one enantiomeric form.
The unit cell parameters determined from high-resolution diffraction data demonstrate the following dimensions: a = 8.472 Å, b = 10.304 Å, and c = 25.877 Å. These parameters define a relatively large unit cell volume of 2259.05 ų, accommodating four formula units (Z = 4) within the crystallographic asymmetric unit. The calculated density of 1.271 Mg/m³ reflects the presence of the hydrochloride salt and is consistent with similar organic hydrochloride compounds.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.472 Å, b = 10.304 Å, c = 25.877 Å |
| Unit Cell Volume | 2259.05 ų |
| Formula Units per Cell (Z) | 4 |
| Calculated Density | 1.271 Mg/m³ |
| Temperature | 291 K |
| Radiation | Cu Kα (λ = 1.54184 Å) |
The crystallographic refinement achieves excellent statistical parameters, with R-factors indicating high data quality and structural reliability. The final R₁ value of 0.050 for reflections with I > 2σ(I) demonstrates good agreement between observed and calculated structure factors. The weighted R-factor (wR₂) of 0.141 confirms the overall quality of the structural model and validates the atomic positions and thermal parameters.
Thermal ellipsoid analysis reveals the atomic displacement parameters for all non-hydrogen atoms, providing insights into molecular motion within the crystal lattice. The relatively small thermal ellipsoids indicate well-ordered molecular arrangements with limited thermal motion at room temperature. Hydrogen atoms were located through difference Fourier synthesis and refined using appropriate constraint models, ensuring accurate representation of the complete molecular structure.
The crystal packing analysis demonstrates that molecules are held together through a combination of hydrogen bonding interactions and van der Waals forces. The protonated nitrogen center forms hydrogen bonds with chloride counterions, creating extended networks that stabilize the crystal structure. These intermolecular interactions contribute to the observed melting point and solubility characteristics of the compound, providing important information for handling and storage considerations.
Properties
IUPAC Name |
diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUQPWYHQVSHK-KVZVIFLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@@H]1C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and specific case studies that illustrate its activity.
Chemical Structure and Synthesis
The compound is characterized by its pyrrolidine ring with two ethyl groups and two carboxylate functionalities. The synthesis of related pyrrolidine derivatives has been documented, indicating various methodologies that can yield high purity and yield of the desired compounds. For instance, Kornfeld and Jones (1983) reported effective synthetic routes for pyrrole-3,4-dicarboxylates using ammonium acetate and other reagents .
Inhibition of Enzymatic Activity
Recent studies have highlighted the potential of pyrrolidine derivatives as enzyme inhibitors. A notable focus has been on their role as arginase inhibitors. The structural analogs of 3,4-diethyl pyrrolidine have demonstrated varying degrees of potency against arginase I and II. For example, N-substituted analogs have shown up to a 1000-fold increase in inhibition potency compared to existing standards . This suggests that modifications to the pyrrolidine structure can significantly enhance biological activity.
Antimalarial Properties
In a broader context, related pyrrolidine compounds have been evaluated for antimalarial activity. A study demonstrated that certain 4-aryl pyrrolidines possess oral efficacy in mouse models of malaria, indicating that derivatives similar to 3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate may also exhibit similar therapeutic potential .
Case Study 1: Arginase Inhibition
A recent investigation into a series of pyrrolidine derivatives revealed that specific modifications led to enhanced inhibition of arginase enzymes. The lead compound from this series exhibited IC50 values of 1.3 nM for arginase I and 8.1 nM for arginase II. Such findings underscore the importance of structural optimization in developing effective enzyme inhibitors .
Case Study 2: Antimalarial Efficacy
In another study focusing on antimalarial activity, a derivative featuring a similar pyrrolidine framework was tested in vivo. The compound demonstrated a long half-life and significant efficacy at doses as low as 30 mg/kg/day in mouse models, suggesting that structural features shared with 3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate could be beneficial for drug development against malaria .
Data Table: Biological Activities of Pyrrolidine Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are outlined below:
Stereochemical Variants
- (3R,4R)-Pyrrolidine-3,4-dicarboxylic Acid Hydrochloride
- Structure : Differs in stereochemistry (3R,4R vs. 3R,4S) and functional groups (carboxylic acids instead of ethyl esters).
- Properties : Higher polarity (logP ~ -0.5) due to carboxylic acid groups, with a molecular weight of 195.6 g/mol .
- Applications : Used in peptide synthesis and as a chelating agent for metal catalysis.
Substituted Pyrrolidine Derivatives
- trans-3,4-Dimethylpyrrolidine Hydrochloride
Pyrrole-Based Analogs
- Ethyl 2-Formyl-4,4'-propylpyrrole-3,5-dicarboxylate
Functional Group Variants
- (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate Structure: Amino group at position 4 and carboxylates at positions 2 and 4. Applications: NMDA receptor modulation in neurological studies .
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The 3R,4S configuration of the target compound enhances its compatibility with enzymes requiring specific chiral recognition, unlike the 3R,4R variant .
- Lipophilicity : Diethyl esters increase membrane permeability compared to carboxylic acid analogs, making the compound more suitable for blood-brain barrier penetration .
- Stability : Hydrochloride salts improve crystallinity and shelf-life relative to free bases, as seen in analogs like trans-3,4-dimethylpyrrolidine HCl .
Preparation Methods
Synthesis via 1,3-Dipolar Cycloaddition and Esterification
One well-documented method involves the synthesis of dimethyl or diethyl pyrrolidine-3,4-dicarboxylates by 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles, followed by esterification steps to introduce the diethyl ester groups.
- Starting materials such as N-benzylpyrrolidine derivatives or related azomethine ylides are reacted under mild conditions with dipolarophiles to form the pyrrolidine ring.
- The reaction is typically catalyzed by palladium on carbon (Pd-C) in methanol or ethanol, facilitating hydrogenation and esterification.
- For example, a mixture of dimethyl N-benzylpyrrolidine-3,4-dicarboxylate and 5% Pd-C in methanol stirred overnight at room temperature yields the corresponding pyrrolidine diester intermediate.
Enzymatic Resolution Using Pig Liver Esterase (PLE)
To obtain the chiral (3R,4S) isomer, enzymatic hydrolysis using pig liver esterase (PLE) is employed:
- PLE selectively hydrolyzes one ester group in the diester, producing a half-ester with a defined stereochemistry.
- This enzymatic method allows for the isolation of enantiomerically enriched intermediates, which can then be further transformed into the desired diethyl ester.
- This approach has been effective for five-membered heterocyclic diesters, including pyrrolidine derivatives, providing access to chiral building blocks with high enantiomeric purity.
Catalytic Hydrogenation and Chemical Transformations
Following enzymatic resolution or direct synthesis, catalytic hydrogenation is used to remove protecting groups or to reduce intermediates:
- For instance, reduction of N-benzyl protecting groups is achieved by catalytic hydrogenation over Pd-C.
- Subsequent treatment with p-toluenesulfonyl chloride and further reduction with lithium aluminum hydride (LiAlH4) leads to the formation of 3,4-dimethylpyrrolidine derivatives.
- These steps are crucial to establish the absolute configuration and prepare the compound for conversion into the hydrochloride salt.
Conversion to Hydrochloride Salt
The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid or p-toluenesulfonic acid:
- This step stabilizes the compound and facilitates its isolation and purification.
- The hydrochloride form is often preferred for its improved solubility and handling properties in subsequent applications.
Reaction Conditions and Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1,3-Dipolar cycloaddition | Azomethine ylide, dipolarophile | Methanol/Ethanol | Room temperature | Overnight | Pd-C catalyst for hydrogenation and esterification |
| Enzymatic hydrolysis | Pig liver esterase (PLE) | Buffer solution | 25-37 °C | Hours to days | Selective hydrolysis for chiral resolution |
| Catalytic hydrogenation | Pd-C | Methanol | Room temperature | Several hours | Removal of protecting groups |
| Chemical reduction | LiAlH4 | Ether/THF | 0-25 °C | Hours | Reduction of tosylates and esters |
| Salt formation | HCl or p-toluenesulfonic acid | Ether/MeOH | Room temperature | Hours | Formation of hydrochloride salt |
Research Findings and Stereochemical Analysis
- The absolute configuration of the prepared 3,4-diethyl pyrrolidine derivatives has been established as (3R,4S) through chemical transformations and comparison with authentic specimens.
- Enzymatic hydrolysis with PLE shows stereoselectivity favoring the trans form of the diesters, which is consistent with the desired (3R,4S) stereochemistry.
- Optical rotation measurements confirm the enantiomeric purity of the intermediates and final products.
- NMR spectroscopy, including coupling constants and splitting patterns, supports the structural assignments and stereochemical configurations.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| 1,3-Dipolar cycloaddition | Direct ring formation, Pd-C catalysis | Efficient ring closure, mild conditions | Requires careful control of stereochemistry |
| Enzymatic resolution (PLE) | Selective hydrolysis for chiral enrichment | High enantioselectivity, mild conditions | Limited to substrates compatible with enzyme |
| Catalytic hydrogenation | Removal of protecting groups, reduction steps | High yield, straightforward | Requires handling of hydrogen gas and catalysts |
| Salt formation (HCl treatment) | Stabilization and purification of product | Improved solubility and handling | Additional purification steps may be needed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, and how can stereochemical integrity be preserved?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with enantioselective formation of the pyrrolidine core. For example, a four-step procedure involving key intermediates like 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (as seen in similar compounds) can be adapted to ensure stereochemical control . Chiral catalysts (e.g., asymmetric hydrogenation agents) and protecting-group strategies (e.g., carboxylate ester protection) are critical to maintain the (3R,4S) configuration. Reaction monitoring via HPLC with chiral columns is advised .
Q. How can researchers validate the structural and stereochemical purity of this compound?
- Methodological Answer : Use a combination of techniques:
- X-ray crystallography (e.g., APEX2 data collection and SAINT-Plus refinement) for absolute configuration confirmation .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve diastereotopic protons and confirm substituent positions.
- Polarimetry to verify optical activity, ensuring no racemization during synthesis .
Q. What preliminary assays are suitable for assessing its bioactivity?
- Methodological Answer : Begin with in vitro binding assays targeting receptors with known affinity for pyrrolidine derivatives (e.g., neurotransmitter transporters or enzymes). For example, fluorescence polarization assays or surface plasmon resonance (SPR) can quantify interaction kinetics. Prioritize targets based on structural analogs, such as naphthalene-containing pyrrolidines, which show activity in neurological studies .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved target selectivity?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT for reaction path searches) and molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and steric/electronic effects. The ICReDD framework integrates computational predictions with experimental validation, enabling rapid optimization of substituents (e.g., ethyl vs. methyl groups) for selectivity .
Q. What strategies resolve contradictions in kinetic data during reaction optimization?
- Methodological Answer : Apply statistical Design of Experiments (DoE) methods, such as factorial designs or response surface methodology (RSM), to identify confounding variables (e.g., temperature vs. catalyst loading). For example, a Central Composite Design can isolate non-linear interactions, while ANOVA distinguishes significant factors . Replicate experiments under controlled conditions to validate outliers .
Q. How do solvent polarity and reaction temperature affect the stereoselectivity of the final step?
- Methodological Answer : Conduct kinetic studies in varying solvents (e.g., DMF vs. THF) and temperatures (0°C to reflux). Polar aprotic solvents often stabilize transition states via dipole interactions, while lower temperatures favor kinetic over thermodynamic control. Monitor using in situ IR spectroscopy to track intermediate formation rates .
Q. What advanced techniques characterize its interactions with biological membranes?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confocal microscopy with fluorescently labeled analogs to visualize membrane penetration. Compare with structurally related compounds, such as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride, which exhibit membrane-modulating properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
